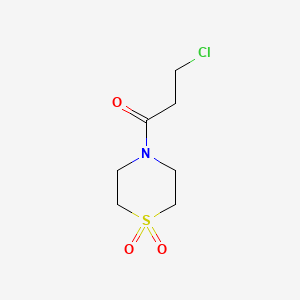

4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione” is a complex organic molecule. It likely contains a thiomorpholine dione group (a six-membered ring containing two oxygen atoms, one sulfur atom, and three carbon atoms), attached to a 3-chloropropanoyl group .

Synthesis Analysis

While specific synthesis methods for “4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione” were not found, 3-chloropropionyl chloride is a known compound that can be used in various synthesis reactions . It can react with different nucleophiles, leading to a variety of products .

Chemical Reactions Analysis

3-Chloropropionyl chloride, a related compound, has been used in various chemical reactions. For example, it has been used in the synthesis of Beclamide, an anticonvulsant drug . It has also been used in the synthesis of mesoionic triazolones .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

This compound is synthesized by the reaction of acid chloride 3 with α-aracyl (β-2-furyl)acrylic acid hydrazides, resulting in the formation of 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones (6a-d) in high yield . Its proposed structure is confirmed through elemental analysis, spectral data, and chemical evidence.

Biological and Pharmacological Activities

- Antihypertensive Activity : Dihydropyridazinone rings, similar to the one present in this compound, have been reported to exhibit antihypertensive activity .

- Analgesic and Anti-Inflammatory Effects : Pyridazinones, a class of compounds related to this structure, display analgesic and anti-inflammatory properties .

- Anticancer Potential : 1,3,4-Oxadiazoles, which share structural features with this compound, exhibit carcinostatic activity against various tumor types .

Continuous Flow Synthesis

This compound can be synthesized via continuous flow processes. For example, one route starts from 3-chloropropanoyl chloride, while another begins with acrylic acid, both based on the Schotten-Baumann reaction .

Unusual Cycloaddition Reactions

The compound’s unique structure may facilitate unusual cycloaddition reactions. For instance, 1,1,1,3,3,3-hexafluoro-2-propanol can promote [3+2] cycloadditions between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes, leading to unprecedented mesoionic triazolones .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that the compound is capable of acylation and possesses a 2-chloro-ethyl fragment, which can be subjected to nucleophilic substitution . This suggests that it may interact with a variety of biological targets, particularly those that have nucleophilic sites.

Mode of Action

The compound acts as a bifunctional reagent, capable of acylation and possessing a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution . This allows it to be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .

Biochemical Pathways

Given its reactivity, it is likely to be involved in a wide range of biochemical reactions, particularly those involving acylation and nucleophilic substitution .

Result of Action

Its ability to undergo acylation and nucleophilic substitution suggests that it could potentially modify a variety of biological targets, leading to diverse cellular effects .

Propiedades

IUPAC Name |

3-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO3S/c8-2-1-7(10)9-3-5-13(11,12)6-4-9/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZQOLAUDIEOHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2810268.png)

![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2810270.png)

![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]propanamide](/img/structure/B2810271.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/no-structure.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2810283.png)

![1-allyl-3-(tert-butyl)-7-ethyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2810284.png)

![4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2810286.png)